
2,4-Dimethoxybiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethoxybiphenyl is an organic compound that is used in various applications. It is an aromatic amine that is used as a hole transporting material that facilitates efficiency mobility of charges in an electrochemical device .
Synthesis Analysis
The synthesis of 2,4-Dimethoxybiphenyl involves complex chemical reactions. For instance, it has been used as an intermediate compound for organic linkers in MOF synthesis .Molecular Structure Analysis
The molecular structure of 2,4-Dimethoxybiphenyl is characterized by the presence of two methoxy groups attached to a biphenyl core. The molecular formula is C14H14O2, and it has an average mass of 214.260 Da .Chemical Reactions Analysis
The chemical reactions involving 2,4-Dimethoxybiphenyl are complex and can vary depending on the conditions. For example, 2,4-dimethyloxetane is an important cyclic ether intermediate that is produced from hydroperoxyalkyl (QOOH) radicals in the low-temperature combustion of n-pentane .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Dimethoxybiphenyl are influenced by its molecular structure. For instance, it has been found that 2,4-Dichlorophenoxyacetic acid, a related compound, has low solubility, making it a good candidate for crystal engineering research to improve its solubility .Applications De Recherche Scientifique
Crystal Structure Analysis
The crystal structure of compounds related to 2,4-Dimethoxybiphenyl, such as 2,4,6-triisopropyl-2',5'-dimethoxybiphenyl, has been explored using X-ray structure analysis. This analysis helps in understanding the molecular arrangement and properties of these compounds (Sharma et al., 2015).
Biological and Chemical Synthesis
A new biphenyl derivative, including 5,5′-dimethoxybiphenyl-2,2′-diol, was isolated from the mangrove endophytic fungus Phomopsis longicolla HL-2232. The structures of these compounds were elucidated using comprehensive spectroscopic methods, contributing to the understanding of naturally occurring biphenyl compounds (Li et al., 2017).
Polymer Material Development
The C-H polyaddition of dimethoxyarenes, including 4,4'-dimethoxybiphenyl, to unconjugated dienes using rare earth catalysts has been achieved. This process leads to the creation of novel polymer materials with alternating dimethoxyarene and hydrocarbon structures. Such advancements in polymer chemistry have significant implications for material science (Shi et al., 2016).
Fluorescent Molecular Probes
Compounds with dimethoxybiphenyl structures have been utilized in the development of new fluorescent solvatochromic dyes. These dyes show strong solvent-dependent fluorescence and can be used in studying biological events and processes due to their unique fluorescence-environment dependence (Diwu et al., 1997).
X-Ray Structure Determination
Studies like the one on 3,3′-dimethoxybiphenyl have been conducted to determine the crystal structure by X-ray diffraction methods. This helps in analyzing hydrogen interactions in biphenyl derivatives, providing insights into the molecular geometry and interactions within these compounds (Rajnikant et al., 2004).
Safety and Hazards
Propriétés
IUPAC Name |
2,4-dimethoxy-1-phenylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-15-12-8-9-13(14(10-12)16-2)11-6-4-3-5-7-11/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKUIMHAKBYULE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxy-1,1'-biphenyl | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

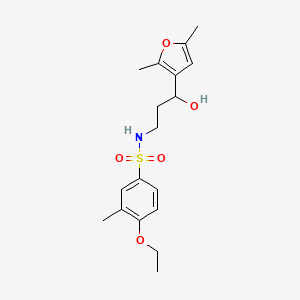
![N-(2-cyclohex-1-en-1-ylethyl)-3-[4-(4-methylbenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2439233.png)
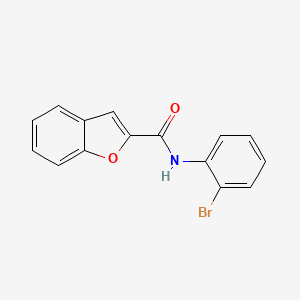
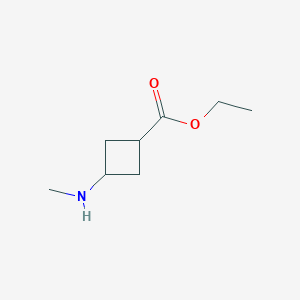
![ethyl 6-acetyl-2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2439239.png)
![3-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2439240.png)
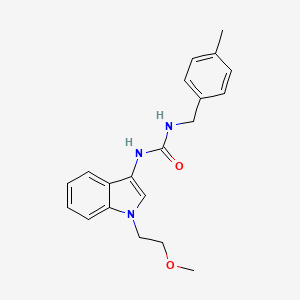
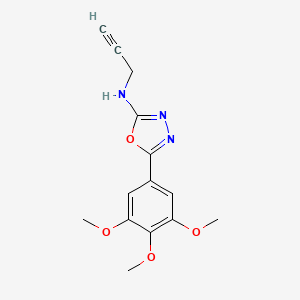


![7-azepan-1-yl-3-[(2,4-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2439247.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2439251.png)
![(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2439253.png)
![4-(2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide](/img/structure/B2439254.png)